Cas no 83-54-5 (4(1H)-Quinolinone,1-methyl-)

1-메틸-4(1H)-퀴놀리논은 퀴놀린 유도체로, 유기 합성 및 약물 개발 분야에서 중요한 중간체로 사용됩니다. 이 화합물은 높은 반응성과 선택성을 보이며, 특히 의약품 및 농약 합성에 유용합니다. 결정 구조가 안정적이고 저장 조건에서도 분해되지 않는 특징이 있어, 연구 및 산업 현장에서 신뢰성 있는 원료로 활용됩니다. 또한, 다양한 반응 조건에서 호환성이 우수하여 복잡한 분자 구조의 합성에 적합합니다. 1-메틸-4(1H)-퀴놀리논은 생체 활성 물질 개발을 위한 핵심 구성 요소로, 효율적인 합성 경로를 제공합니다.
4(1H)-Quinolinone,1-methyl- structure
4(1H)-Quinolinone,1-methyl- structure
상품 이름:4(1H)-Quinolinone,1-methyl-
CAS 번호:83-54-5
MF:C10H9NO
메가와트:159.184562444687
MDL:MFCD00179581
CID:724762
PubChem ID:6748

4(1H)-Quinolinone,1-methyl- 화학적 및 물리적 성질

이름 및 식별자

    • 4(1H)-Quinolinone,1-methyl-
    • 1-methyl-4-quinolone
    • 1-Methyl-4(1H)-quinolinone (ACI)
    • 4(1H)-Quinolone, 1-methyl- (7CI, 8CI)
    • Echinopsine (6CI)
    • 1-Methyl-1,4-dihydroquinolin-4-one
    • 1-Methyl-4(1H)-quinolone
    • 1-Methyl-4-oxoquinoline
    • 1-Methyl-4-quinolinone
    • 1-Methylquinolin-4-(1H)-one
    • Echinopsin
    • N-Methyl-4-quinolone
    • Echinopsine
    • Z1198151716
    • N-Methylquinolin-4-one
    • 1-methylquinolin-4-one
    • FT-0699406
    • 83-54-5
    • AKOS000277978
    • 1,4-Dihydro-1-methyl-4-oxoquinoline
    • ECHINOPSINE [MI]
    • SCHEMBL1809581
    • 17MMY7OK1U
    • UNII-17MMY7OK1U
    • 4(1H)-QUINOLONE, 1-METHYL-
    • NS00022827
    • VS-08731
    • DTXSID30232110
    • MFCD00179581
    • N-Methyl-.gamma.-quinolinone
    • BRN 0122247
    • D86440
    • EN300-7424849
    • Q4533321
    • N-Methyl-gamma-quinoline
    • 1-methylquinolin-4(1H)-one
    • HMS1648C04
    • EINECS 201-485-3
    • 1-methyl-1h-quinolin-4-one
    • 5-21-08-00210 (Beilstein Handbook Reference)
    • Ekhinopsin
    • CHEBI:4749
    • 4(1H)-Quinolinone, 1-methyl-
    • 1-Methyl-4(1H)-quinolinone
    • N-Methyl-gamma-quinolinone
    • STL372984
    • DTXCID30154601
    • quinoline, 1,4-dihydro-1-methyl-4-oxo-
    • BBL028347
    • MDL: MFCD00179581
    • 인치: 1S/C10H9NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3
    • InChIKey: CSJAXRKDCCWCSJ-UHFFFAOYSA-N
    • 미소: O=C1C2C(=CC=CC=2)N(C)C=C1

계산된 속성

  • 정밀분자량: 159.068414g/mol
  • 표면전하: 0
  • XLogP3: 0.4
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 회전 가능한 화학 키 수량: 0
  • 동위원소 질량: 159.068414g/mol
  • 단일 동위원소 질량: 159.068414g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 20.3Ų
  • 중원자 수량: 12
  • 복잡도: 222
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1

실험적 성질

  • 밀도: 1.1202 (rough estimate)
  • 융해점: 152°
  • 비등점: 284.68°C (rough estimate)
  • 굴절률: 1.6070 (estimate)

4(1H)-Quinolinone,1-methyl- 보안 정보

  • 독성:LD100 s.c. in mice: 600 mg/kg (Turova)

4(1H)-Quinolinone,1-methyl- 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-7424849-2.5g
1-methyl-1,4-dihydroquinolin-4-one
83-54-5 95.0%
2.5g
$740.0 2025-03-21
Enamine
EN300-7424849-0.1g
1-methyl-1,4-dihydroquinolin-4-one
83-54-5 95.0%
0.1g
$165.0 2025-03-21
Enamine
EN300-7424849-10.0g
1-methyl-1,4-dihydroquinolin-4-one
83-54-5 95.0%
10.0g
$1889.0 2025-03-21
1PlusChem
1P00503X-5g
4(1H)-Quinolinone,1-methyl-
83-54-5 97%
5g
$201.00 2024-04-21
A2B Chem LLC
AC32621-5g
4(1H)-Quinolinone,1-methyl-
83-54-5 97%
5g
$165.00 2024-04-19
1PlusChem
1P00503X-1g
4(1H)-Quinolinone,1-methyl-
83-54-5 97%
1g
$61.00 2024-04-21
1PlusChem
1P00503X-10g
4(1H)-Quinolinone,1-methyl-
83-54-5 97%
10g
$327.00 2024-04-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X193021A-10g
4(1H)-Quinolinone,1-methyl-
83-54-5 0.97
10g
¥3861.0 2024-07-24
eNovation Chemicals LLC
D634582-1g
1-methylquinolin-4(1H)-one
83-54-5 95%
1g
$550 2025-02-27
eNovation Chemicals LLC
D634582-1g
1-methylquinolin-4(1H)-one
83-54-5 95%
1g
$550 2024-08-03

4(1H)-Quinolinone,1-methyl- 합성 방법

합성 방법 1

반응 조건
참조
Synthesis and some reactions of N-alkyl-4-quinolone-3-carboxylic acids
Markees, D. G.; et al, Helvetica Chimica Acta, 1972, 55(4), 1319-26

합성 방법 2

반응 조건
참조
The oxidation of 1-alkyl(aryl)quinolinium chlorides with rabbit liver aldehyde oxidase
Angelino, S. A. G. F.; et al, Journal of Heterocyclic Chemistry, 1984, 21(1), 107-12

합성 방법 3

반응 조건
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; -78 °C → rt; rt → -20 °C
1.2 Reagents: Water-d2 ;  -20 °C
2.1 Reagents: Silver acetate ,  Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Palladium trifluoroacetate Solvents: Pivalic acid ;  30 min, 100 °C
참조
Unraveling innate substrate control in site-selective palladium-catalyzed C-H heterocycle functionalization
Choi, Hwanho; et al, Chemical Science, 2016, 7(6), 3900-3909

합성 방법 4

반응 조건
1.1 Reagents: Phosphorus pentoxide Catalysts: Methanesulfonic acid ;  2 h, 23 °C
1.2 3 h, rt → 110 °C
참조
Discovery of Potent, Orally Bioavailable Phthalazinone Bradykinin B1 Receptor Antagonists
Biswas, Kaustav; et al, Journal of Medicinal Chemistry, 2011, 54(20), 7232-7246

합성 방법 5

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  16 h, rt
참조
Iodine/persulfate-promoted site-selective direct thiolation of quinolones and uracils
Beukeaw, Danupat; et al, Tetrahedron, 2019, 75(39),

합성 방법 6

반응 조건
참조
Alkylation of quinolines with trialkyl phosphates
Frank, J.; et al, Tetrahedron Letters, 1977, (51), 4545-6

합성 방법 7

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2 h, rt
1.2 rt → 80 °C; 16 h, 80 °C
참조
Derisking the Cu-Mediated 18F-Fluorination of Heterocyclic Positron Emission Tomography Radioligands
Taylor, Nicholas J.; et al, Journal of the American Chemical Society, 2017, 139(24), 8267-8276

합성 방법 8

반응 조건
1.1 Reagents: Methylamine Solvents: Ethanol ,  Water ;  10 d, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 - 8 h, 100 °C
참조
Utilization of aromatic denitrocyclization reaction for the synthesis of 3-unsubstituted 1,4-dihydroquinolin-4-one derivatives
Radl, Stanislav; et al, Collection of Czechoslovak Chemical Communications, 2004, 69(4), 822-832

합성 방법 9

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  18 h, rt
참조
Synthesis of Bridged Benzazocines and Benzoxocines by a Titanium-Catalyzed Double-Reductive Umpolung Strategy
Bichovski, Plamen; et al, Chemistry - A European Journal, 2015, 21(6), 2339-2342

합성 방법 10

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Morpholine ,  Trimethylphosphine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Dimethylformamide ,  Chlorobenzene ;  rt; rt → 100 °C; 48 h, 100 °C
참조
Synthesis of 4-quinolones through nickel-catalyzed intramolecular amination on the β-carbon of o-(N-alkylamino)propiophenones
Ueno, Satoshi; et al, Synlett, 2012, 23(11), 1639-1642

합성 방법 11

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: o-Xylene ;  24 h, rt → 130 °C
참조
Novel Synthesis of 1,2-Substituted 4-Quinolones
Bandatmakuru, Sreenivasulareddy; et al, SynOpen, 2018, 2(4), 0285-0292

합성 방법 12

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ;  12 h, rt
참조
Aerobic C-C Bond Cleavage of Indoles by Visible-Light Photoredox Catalysis with Ru(bpy)32+
Ji, Xiaochen; et al, European Journal of Organic Chemistry, 2017, 2017(45), 6652-6659

합성 방법 13

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  overnight, rt
참조
Direct C-3-alkenylation of quinolones via palladium-catalyzed C-H functionalization
Li, Mingzong; et al, Advanced Synthesis & Catalysis, 2010, 352, 2445-2449

합성 방법 14

반응 조건
1.1 Reagents: Water ,  Tripotassium phosphate ,  Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  rt
2.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ;  12 h, rt
참조
Aerobic C-C Bond Cleavage of Indoles by Visible-Light Photoredox Catalysis with Ru(bpy)32+
Ji, Xiaochen; et al, European Journal of Organic Chemistry, 2017, 2017(45), 6652-6659

합성 방법 15

반응 조건
1.1 Reagents: Sodium ;  22 h, 40 °C; 40 °C → rt
1.2 Reagents: Water Solvents: Ethanol ,  Ethyl acetate ;  rt
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  18 h, rt
참조
Synthesis of Bridged Benzazocines and Benzoxocines by a Titanium-Catalyzed Double-Reductive Umpolung Strategy
Bichovski, Plamen; et al, Chemistry - A European Journal, 2015, 21(6), 2339-2342

합성 방법 16

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 - 8 h, 100 °C
참조
Utilization of aromatic denitrocyclization reaction for the synthesis of 3-unsubstituted 1,4-dihydroquinolin-4-one derivatives
Radl, Stanislav; et al, Collection of Czechoslovak Chemical Communications, 2004, 69(4), 822-832

합성 방법 17

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 15 min, 55 °C
1.2 rt; 12 h, rt
1.3 Reagents: Water ;  rt
참조
Highly Enantioselective Catalytic Addition of Grignard Reagents to N-Heterocyclic Acceptors
Guo, Yafei; et al, Angewandte Chemie, 2019, 58(37), 12950-12954

합성 방법 18

반응 조건
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ,  Water ;  48 h, rt
참조
Visible Light-Induced Aerobic Oxidation of Indoles: One-Pot Formation of 4-Quinolones at Room Temperature
Ji, Xiaochen; et al, Asian Journal of Organic Chemistry, 2018, 7(4), 711-714

합성 방법 19

반응 조건
1.1 Reagents: Hydrochloric acid
참조
Synthesis via Pummerer intermediates. II. Disproportionation reactions of 3-(methylsulfinyl)chromones and 3-(methylsulfinyl)quinolinones with hydrochloric acid
Connor, David T.; et al, Journal of Heterocyclic Chemistry, 1978, 15(1), 113-14

합성 방법 20

반응 조건
1.1 Solvents: Toluene ,  Heptane ;  14 h, rt → 40 °C; 40 °C → 80 °C; 2 h, 80 °C; 80 °C → 23 °C
2.1 Reagents: Phosphorus pentoxide Catalysts: Methanesulfonic acid ;  2 h, 23 °C
2.2 3 h, rt → 110 °C
참조
Discovery of Potent, Orally Bioavailable Phthalazinone Bradykinin B1 Receptor Antagonists
Biswas, Kaustav; et al, Journal of Medicinal Chemistry, 2011, 54(20), 7232-7246

합성 방법 21

반응 조건
1.1 Reagents: Boron trichloride Solvents: Benzene ;  0 °C
1.2 Reagents: Aluminum chloride ;  0 °C; 0 °C → reflux; reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide ;  pH 8, rt
2.1 Reagents: Tripotassium phosphate Catalysts: Morpholine ,  Trimethylphosphine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Dimethylformamide ,  Chlorobenzene ;  rt; rt → 100 °C; 48 h, 100 °C
참조
Synthesis of 4-quinolones through nickel-catalyzed intramolecular amination on the β-carbon of o-(N-alkylamino)propiophenones
Ueno, Satoshi; et al, Synlett, 2012, 23(11), 1639-1642

합성 방법 22

반응 조건
1.1 Reagents: Cyclohexene Catalysts: Palladium Solvents: Ethanol ;  3 h, 80 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt; 2 h, rt
참조
Conjugate Addition Routes to 2-Alkyl-2,3-dihydroquinolin-4(1H)-ones and 2-Alkyl-4-hydroxy-1,2-dihydroquinoline-3-carboxylates
Kingsbury, Alex; et al, European Journal of Inorganic Chemistry, 2020, 2020(11-12), 1011-1017

합성 방법 23

반응 조건
1.1 Reagents: Silver acetate ,  Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Palladium trifluoroacetate Solvents: Pivalic acid ;  30 min, 100 °C
참조
Unraveling innate substrate control in site-selective palladium-catalyzed C-H heterocycle functionalization
Choi, Hwanho; et al, Chemical Science, 2016, 7(6), 3900-3909

4(1H)-Quinolinone,1-methyl- Raw materials

4(1H)-Quinolinone,1-methyl- Preparation Products

4(1H)-Quinolinone,1-methyl- 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:83-54-5)4(1H)-Quinolinone,1-methyl-
A1221334
순결:99%/99%
재다:5g/10g
가격 ($):189/320
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:83-54-5)Echinopsine
TBW01389
순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의